molecular formula C8H4BrN3 B1501875 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190319-11-9

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B1501875
CAS No.: 1190319-11-9
M. Wt: 222.04 g/mol
InChI Key: SQLXNOWCFBCIMO-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS 1190319-11-9) is a versatile brominated and nitrile-functionalized heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C 8 H 4 BrN 3 and a molecular weight of 222.04 g/mol, it serves as a crucial synthetic intermediate . The presence of both a bromine atom and a carbonitrile group on its fused pyrrolopyridine scaffold makes it a valuable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and further functionalization to amides, enabling the construction of more complex molecular architectures . This compound is primarily utilized in pharmaceutical research for the design and synthesis of novel small molecule inhibitors. Specifically, derivatives of the 1H-pyrrolo[3,2-b]pyridine core have been explored as potent, orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is overexpressed in several human cancers . Furthermore, the rigid pyrrolopyridine scaffold is recognized as a privileged structure in drug design, used to create configuration-constrained analogs that mimic the bioactive conformation of known tubulin inhibitors, such as Combretastatin A-4, for development as anticancer agents . Researchers value this compound for its potential in generating targeted therapies aimed at disrupting critical metabolic and mitotic pathways in cancer cells. Safety Information: For your safety, please consult the Safety Data Sheet (SDS) prior to use. This product is classified with the signal word "Warning" and may cause skin and eye irritation or be harmful if swallowed . Notice: This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLXNOWCFBCIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239197
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-11-9
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy: Selective Bromination and Cyanation

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile generally follows a two-step approach:

  • Step 1: Construction of the pyrrolo[3,2-b]pyridine core
  • Step 2: Introduction of bromine at the 3-position and cyano group at the 7-position

The key challenge is achieving regioselective bromination at the 3-position and selective cyanation at the 7-position without undesired side reactions.

Bromination Methods

2.1 Direct Bromination of Pyrrolo[3,2-b]pyridine

  • The bromination typically employs brominating agents such as elemental bromine (Br2) or N-bromosuccinimide (NBS).
  • NBS is often preferred due to milder reaction conditions and better regioselectivity.
  • Solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.
  • Reaction temperatures range from 0°C to room temperature to control reaction rates and avoid over-bromination.
  • Reaction times vary from 1 hour to 16 hours depending on conditions and scale.

Example:

  • Bromination of 1H-pyrrolo[3,2-b]pyridine with NBS in DMF at 20°C for 4 hours achieves high yields (~100%) of 3-bromo derivatives.
  • Industrial methods utilize continuous flow reactors for controlled bromine addition, improving safety and scalability.

Cyanation Methods

Introduction of Cyano Group at the 7-Position

  • The cyano substituent can be introduced via nucleophilic substitution or palladium-catalyzed cyanation reactions.
  • Common cyanation reagents include copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)2).
  • Palladium-catalyzed cyanation (e.g., Pd(PPh3)4 catalysis) of halogenated pyrrolopyridine precursors allows selective installation of the cyano group.
  • Reaction conditions typically involve polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120°C).

Combined Preparation Route for this compound

A representative synthetic route includes:

Step Reaction Reagents & Conditions Notes
1 Synthesis of pyrrolo[3,2-b]pyridine scaffold Starting from azaindole or related precursors Established heterocyclic synthesis
2 Bromination at 3-position NBS or Br2 in DCM or acetonitrile, 0–25°C, 1–16 h High regioselectivity for 3-position
3 Cyanation at 7-position Pd-catalyzed cyanation with CuCN or Zn(CN)2 in DMF, 80–120°C Selective substitution of halogen with cyano group

This route ensures high purity and yield of the target compound.

Detailed Research Findings and Reaction Conditions

Parameter Details Reference
Brominating Agent N-bromosuccinimide (NBS), bromine (Br2)
Solvents for Bromination Dichloromethane, acetonitrile, DMF
Bromination Temperature 0°C to room temperature (20–25°C)
Bromination Time 1 to 16 hours
Cyanation Catalyst Palladium complexes (e.g., Pd(PPh3)4)
Cyanation Reagents Copper(I) cyanide (CuCN), zinc cyanide (Zn(CN)2)
Cyanation Solvent DMF, DMSO
Cyanation Temperature 80–120°C
Yield Bromination: up to 100% (NBS method); Cyanation: typically 60–80%

Industrial and Scale-Up Considerations

  • Industrial preparation often employs automated continuous flow reactors for bromination to enhance safety when handling bromine.
  • Continuous flow allows precise temperature and reagent control, minimizing side reactions and improving reproducibility.
  • Purification is typically achieved by silica gel chromatography using solvent gradients such as heptane/ethyl acetate.
  • The process is optimized to balance yield, purity, and cost-effectiveness.

Analytical Characterization in Preparation

  • Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR.
  • For example, aromatic protons resonate between δ 8.4–8.6 ppm, while the cyano carbon appears in the ^13C NMR around 110–120 ppm.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and composition.
  • Elemental analysis validates purity.
  • Thin-layer chromatography (TLC) monitors reaction progress.

Summary Table: Preparation Methods Overview

Preparation Step Reagents Conditions Yield Notes
Pyrrolo[3,2-b]pyridine synthesis Various heterocyclic syntheses Standard organic synthesis Variable Starting scaffold
Bromination at 3-position NBS or Br2 0–25°C, 1–16 h, DCM or acetonitrile Up to 100% High regioselectivity
Cyanation at 7-position Pd catalyst, CuCN/Zn(CN)2 80–120°C, DMF or DMSO 60–80% Selective cyano substitution
Purification Silica gel chromatography Heptane/ethyl acetate gradient - Ensures purity

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent facilitates transition metal-catalyzed coupling reactions, making this compound a versatile intermediate in medicinal chemistry.

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl boronic acids under palladium catalysis yields biaryl derivatives. A representative protocol:

Reagents/ConditionsProductYieldSource
Pd(dppf)Cl₂ (5 mol%), K₂CO₃, dioxane/H₂O (2.5:1), 80°C, 12 h3-Aryl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile68–85%

This method is scalable and compatible with electron-rich/diverse boronic acids, enabling rapid diversification for kinase inhibitor development .

Buchwald-Hartwig Amination

Bromine substitution with amines via Pd/Xantphos catalysis generates amino derivatives:

Reagents/ConditionsProductYieldSource
Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C, 24 h3-(Arylamino)-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile45–72%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring activates the bromine for SNAr with nucleophiles:

Amine Substitution

Reagents/ConditionsProductYieldSource
Piperidine, DMF, 100°C, 6 h3-(Piperidin-1-yl)-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile58%

Thiol Substitution

Reagents/ConditionsProductYieldSource
Thiophenol, KOtBu, DMSO, 80°C, 4 h3-(Phenylthio)-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile63%

Cyano Group Transformations

The nitrile at position 7 undergoes selective reactivity without affecting the bromine:

Hydrolysis to Carboxylic Acid

Reagents/ConditionsProductYieldSource
H₂SO₄ (conc.), H₂O, 120°C, 8 h1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid82%

Reduction to Amine

Reagents/ConditionsProductYieldSource
LiAlH₄, THF, 0°C → RT, 2 h7-(Aminomethyl)-3-bromo-1H-pyrrolo[3,2-b]pyridine75%

Electrophilic Aromatic Substitution

The pyrrole ring undergoes regioselective electrophilic substitution at position 5:

Nitration

Reagents/ConditionsProductYieldSource
HNO₃, H₂SO₄, 0°C, 1 h3-Bromo-5-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile67%

Metal-Halogen Exchange

The bromine participates in lithiation reactions for further functionalization:

Reagents/ConditionsProductYieldSource
n-BuLi, THF, –78°C, then DMF3-Bromo-7-cyano-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde54%

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its ability to interact with specific molecular targets makes it particularly valuable in developing inhibitors for kinase enzymes involved in numerous diseases, including cancer.

Biological Studies

The compound is studied for its potential biological activities, including:

  • Anticancer Activity : It has shown promise in inhibiting tumor growth by targeting specific kinases that regulate cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways.

Chemical Biology

In chemical biology, this compound is utilized to design and synthesize chemical probes that help elucidate biological pathways and molecular targets. Its structural features allow for modifications that can enhance its specificity and potency against target proteins.

Material Science

The compound's unique electronic properties make it suitable for developing organic materials with specific functionalities, such as sensors or conductive materials.

Case Study 1: FGFR Inhibition

A study evaluating derivatives of pyrrolo[3,2-b]pyridine revealed that certain compounds exhibited potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), with IC50 values ranging from 7 nM to 712 nM. This inhibition was associated with reduced migration and invasion of cancer cells through modulation of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs).

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research involving SAR analysis highlighted how modifications at various positions on the pyrrolo[3,2-b]pyridine scaffold influenced biological activity. Compounds with specific substitutions demonstrated enhanced potency against target kinases compared to unsubstituted analogs.

Mechanism of Action

The mechanism by which 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, focusing on substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound 1190318-54-7 C₈H₄BrN₃ Br (3), CN (7) 222.04 Bromine, Cyano
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine 1190318-61-6 C₇H₄BrN₃O₂ Br (7), NO₂ (3) 242.03 Bromine, Nitro
3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 1190309-69-3 C₈H₄BrN₃ Br (3), CN (5) 222.04 Bromine, Cyano (position 5)
3-Formyl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile 1190319-79-9 C₉H₅N₃O CHO (3), CN (7) 171.16 Formyl, Cyano

Key Observations :

  • Functional Group Replacement: Replacing the cyano group with a nitro group (7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine) increases molecular weight and introduces strong electron-withdrawing effects, which may enhance thermal stability .

Physical and Calculated Properties Comparison

The table below compares experimental and predicted properties of selected analogs:

Compound Name Density (g/cm³) Boiling Point (°C) pKa XLogP3 Topological Polar Surface Area (Ų)
This compound 1.85 (predicted) 457.8 (predicted) 10.60 1.6* 74.5*
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine N/A N/A N/A 1.6 89.9
3-Formyl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile N/A N/A N/A 1.2 81.7

*XLogP3 and polar surface area calculated for the target compound based on structural analogs .

Key Findings :

  • Lipophilicity : The target compound and its nitro-substituted analog share similar XLogP3 values (~1.6), suggesting comparable solubility profiles.
  • Polar Surface Area : The nitro-substituted derivative has a higher polar surface area (89.9 Ų vs. 74.5 Ų), which may reduce membrane permeability in biological systems .

Biological Activity

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS No. 1190319-11-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position and a carbonitrile group at the 7-position of the pyrrolo ring, which contributes to its electrophilic nature and potential reactivity with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrN3C_8H_4BrN_3, with a molecular weight of approximately 222.04 g/mol. The structural characteristics are critical for understanding its biological interactions.

PropertyValue
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
CAS Number1190319-11-9

Biological Activity

Research indicates that compounds within the pyrrolo[3,2-b]pyridine family exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specific studies on this compound have revealed promising results in various assays.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has shown significant cytotoxic effects against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range.

Cell LineIC50 (µM)
HeLa5.67
HCT1164.89

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have indicated that it may modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on Antifibrotic Activity : A study evaluated the antifibrotic potential of various pyrrolo derivatives, including this compound. Results indicated a reduction in collagen synthesis in hepatic stellate cells, suggesting potential therapeutic applications in liver fibrosis.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis of pyrrolopyridine derivatives often involves cyclization or condensation reactions. For example, analogous compounds are synthesized via refluxing amines with nitriles in polar solvents (e.g., methanol or DMF) under acidic conditions . Key parameters include solvent choice (DMF enhances solubility of intermediates), temperature control (reflux for 6–8 hours), and stoichiometric ratios of reagents (e.g., 3-aminopyrrole derivatives with carbonitriles). Post-reaction crystallization from ethanol-DMF mixtures improves purity . Researchers should optimize catalyst selection (e.g., p-toluenesulfonic acid) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

  • Methodological Answer :

  • IR Spectroscopy : A sharp absorption band near 2260 cm⁻¹ confirms the presence of the cyano (-C≡N) group .
  • ¹H/¹³C NMR : The bromine substituent causes deshielding of adjacent protons (e.g., pyrrole ring protons at δ 7.2–8.5 ppm). The pyridine ring carbon adjacent to the nitrile group appears near δ 115–120 ppm .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (265.04 g/mol), with isotopic peaks indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can the bromine substituent in this compound be exploited for functionalization in drug discovery?

  • Methodological Answer : The bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids to introduce aryl/heteroaryl groups) . For kinase inhibitor development, substituting bromine with amino or sulfonamide groups via Buchwald-Hartwig amination enhances target binding affinity . Researchers should optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) in anhydrous DMF at 80–100°C .

Q. What strategies resolve contradictions in reported biological activities of pyrrolopyridine-carbonitrile derivatives across studies?

  • Methodological Answer : Discrepancies in biological data (e.g., anticancer vs. anti-inflammatory activity) often stem from assay conditions. For example:

  • Cell Line Variability : Test the compound against multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate to account for variability .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases) and prioritize derivatives with higher docking scores .
  • ADMET Prediction : Tools like SwissADME assess logP (target ≤3 for oral bioavailability) and cytochrome P450 interactions .
  • QSAR Models : Correlate substituent electronegativity (e.g., replacing Br with CF₃) with activity to guide synthesis .

Experimental Design & Optimization

Q. What steps are critical for scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FTIR to detect intermediates .
  • Solvent Recycling : Recover DMF via distillation to reduce costs and environmental impact .
  • Crystallization Optimization : Use gradient cooling (e.g., 5°C/hour) to control crystal size and purity .

Data Interpretation & Troubleshooting

Q. How should researchers address low yields in the final step of synthesizing this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify unreacted starting materials or hydrolysis products (e.g., carboxylic acids from nitrile hydrolysis) .
  • Catalyst Screening : Test alternative catalysts (e.g., ZnCl₂ for Lewis acid-mediated cyclization) .
  • Moisture Control : Ensure anhydrous conditions using molecular sieves to prevent deactivation of sensitive reagents .

Biological Evaluation

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Apoptosis Assays : Use Annexin V-FITC/PI staining in flow cytometry to quantify cell death .
  • Kinase Inhibition Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using competitive binding assays .
  • Cytotoxicity : Compare IC₅₀ values across cancer vs. normal cell lines (e.g., MCF-10A) to assess selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

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